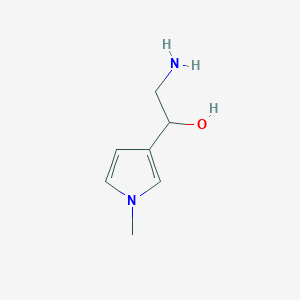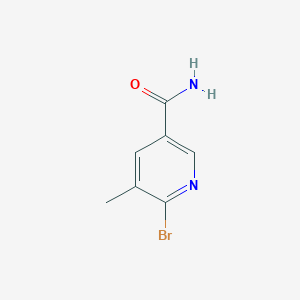
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of malonic acid and contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with dimethyl malonate in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The malonate ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols or amines. Substitution reactions can lead to a wide range of substituted pyrazine derivatives .
Applications De Recherche Scientifique
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of dimethyl 2-(5-Methyl-2-pyrazinyl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A diester derivative of malonic acid, commonly used in organic synthesis.
2,5-Dimethylpyrazine: A pyrazine derivative with applications in the fragrance and pharmaceutical industries.
Diethyl malonate: Another ester of malonic acid, used in similar applications as dimethyl malonate
Uniqueness
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate is unique due to its combination of a malonate ester and a pyrazine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness .
Propriétés
Formule moléculaire |
C10H12N2O4 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
dimethyl 2-(5-methylpyrazin-2-yl)propanedioate |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12-7(5-11-6)8(9(13)15-2)10(14)16-3/h4-5,8H,1-3H3 |
Clé InChI |
YIHDIGBJDRWEQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)C(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B13683660.png)




![Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate](/img/structure/B13683700.png)






